molecular formula C10H9NO B1298935 2-(1H-Pyrrol-1-Yl)Phenol CAS No. 32277-91-1

2-(1H-Pyrrol-1-Yl)Phenol

Cat. No. B1298935
CAS RN: 32277-91-1
M. Wt: 159.18 g/mol
InChI Key: NZABOAAWARHJSH-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-1-yl)phenol is a compound that features a phenol group attached to a pyrrole ring. The phenol group is characterized by a hydroxyl group (-OH) bonded to a benzene ring, which is a common motif in organic chemistry with various biological and chemical applications. The pyrrole ring is a five-membered heterocycle containing one nitrogen atom, known for its aromaticity and reactivity. This combination of phenol and pyrrole structures can lead to interesting chemical properties and potential applications in materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of phenol-based pyrrole compounds can be achieved through various methods. For instance, the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol (4-DTPP) involves the reaction of 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol, followed by electrochemical polymerization or oxidative polycondensation reactions . Similarly, other related compounds, such as those with tetrahydroimidazo[1,5-a]pyridin-3-yl groups, are synthesized by modifying the substituents in the para position relative to the hydroxyl group, which can significantly alter their photophysical properties .

Molecular Structure Analysis

The molecular structure of phenol-pyrrole compounds is confirmed using various spectroscopic techniques such as FT-IR, UV-Vis, and NMR . These methods provide detailed information about the functional groups, bond lengths, dihedral angles, and overall molecular conformation. For example, the crystal structure of a related compound, 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one, was determined to be planar and was analyzed using Hirshfeld surface analysis to understand the intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

Phenol-pyrrole compounds can undergo various chemical reactions, including polymerization and ring-opening reactions. The polymerization of 4-DTPP, for example, is achieved through oxidative polycondensation in an aqueous alkaline medium using NaOCl as an oxidant . Ring-opening reactions have also been observed in related compounds, such as 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, which can lead to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes under acidic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenol-pyrrole compounds are characterized by various analytical techniques. The electrical conductivities of synthesized monomers and polymers can be measured using the four-point probe technique . Photophysical properties, such as fluorescence, Stokes shift, and quantum yields, are investigated in solution and in polymeric matrices . Theoretical and experimental investigations, including density functional theory (DFT) calculations and spectroscopic studies, provide insights into the electronic structure, NLO properties, and thermodynamic parameters of these compounds .

Scientific Research Applications

Synthesis in Organic Chemistry

2-(1H-Pyrrol-1-yl)phenol and its derivatives have been utilized in various synthetic organic chemistry applications. For instance, they have been employed as ligands in enantioselective additions to aldehydes, demonstrating effectiveness in creating secondary alcohols with varying enantiomeric excess values (Ge et al., 2010). Additionally, Schiff base monomers, such as 2-[(1H-pyrrol-2-yl-methylene)amino]phenol, have been synthesized and further oxidized to obtain oligomers with potential applications in electrochromic devices (Kaya et al., 2014).

Electrochemical Applications

The electrochemical properties of 2-(1H-Pyrrol-1-yl)phenol derivatives have been extensively studied. A novel monomer synthesized from 4-(1H-pyrrol-1-yl)phenol demonstrated potential in creating dual-type, complementary-colored electrochromic devices (Ak et al., 2006). Another study synthesized a copolymer of 4-(1H-pyrrol-1-yl)phenol and pyrrole, showing significant improvements in specific capacity as a cathode material for lithium-ion batteries (Su et al., 2012).

Spectroscopic and Structural Analysis

2-(1H-Pyrrol-1-yl)phenol derivatives have been the subject of various spectroscopic and structural studies. For instance, a study on a new alkylaminophenol compound synthesized from 2-(1H-pyrrol-1-yl)phenol provided insights into molecular properties through NMR, UV-Vis, and computational studies (Ulaş, 2021).

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, 2-(1H-Pyrrol-1-yl)phenol derivatives have been used to develop novel polymers and copolymers. A study highlighted the synthesis of an electroactive phenol-based polymer from a derivative of 2-(1H-Pyrrol-1-yl)phenol, exploring its electrical and fluorescence properties (Kaya & Aydın, 2012).

Other Applications

Additional applications of 2-(1H-Pyrrol-1-yl)phenol derivatives include their role in antimicrobial activities, as observed in dithiophosphonation reactions (Nizamov et al., 2015), and in facilitating stereoselective electroreduction processes (Schwientek et al., 1999).

Safety And Hazards

The safety information for “2-(1H-Pyrrol-1-Yl)Phenol” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-pyrrol-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h1-8,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZABOAAWARHJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351874
Record name 2-(1H-Pyrrol-1-Yl)Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Pyrrol-1-Yl)Phenol

CAS RN

32277-91-1
Record name 2-(1H-Pyrrol-1-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32277-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Pyrrol-1-Yl)Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2,5-dimethoxytetrahydrofuran (39.6 g), o-aminophenol (36 g), dioxane (300 ml), and glacial acetic acid (180 ml) are heated under reflux for 4 hr. The solvents are removed and the residue distributed between ethyl acetate and 5% NaHCO3. The organic phase is washed with water, dried (MgSO4), filtered, and evaporated. The dark oily residue is subjected to chromatography on 2 kg of silica and eluted with chloroform to afford an oil. After being covered with hexane and stored for several days, the oil solidifies giving the title compound, m.p. 52° - 54° C. (Reported m.p. by Artico, et al., cited above, 45° - 47° C).
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
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Quantity
300 mL
Type
reactant
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Quantity
180 mL
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reactant
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

109 g of o-aminophenol and 132 g of 2,5-dimethoxy-tetrahydrofurane in 700 ml of glacial acetic acid are heated to the boil for 30 minutes. After cooling, the reaction mixture is filtered and the polymeric material is thus removed. The filtrate is evaporated in vacuo, the residue is dissolved in approx. 1 liter of ethyl acetate and the solution is washed with 200 ml of water. The dark oil which remains after drying and evaporating the organic phase is distilled in a bulb tube under a high vacuum. This gives o-(pyrrol-1-yl)-phenol of boiling point 115°-125° C/0.05 mm Hg gives an oil which gradually crystallises and melts at 46°-49° C.
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A 5 L 3-neck round bottom flask was fitted with a mechanical stirrer, a heating mantle, a water cooled reflux condenser, a temperature probe/controller and a nitrogen inlet/outlet. The vessel was charged with (50 g, 0.46 mol) of 2-aminophenol and acetic acid (750 mL) which provided a very dark solution. Stirring was commenced and the vessel was charged with 2,5-dimethoxytetrahydrofuran (59.4 mL, 0.458 mol) dropwise over 2 minutes. The dark mixture was then heated at 100° C. for 15 min. The mixture was allowed to cool to room temperature and was filtered through a pad of Celite to remove residual solids. The filtrate was concentrated under reduced pressure azeotroping with toluene. The residual oil was dissolved in ethyl acetate (1000 mL) and was partitioned with water (500 mL). The organic layer was separated and was washed with water (500 mL), dried over sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to provide 2-(1H-pyrrol-1-yl)phenol (54 g, 74%) as a dark oil. ESI-MS m/z calc. 159.1. found 160.2 (M+1)+. Retention time: 2.67 minutes (3 min run). 1H NMR (400 MHz, CDCl3) δ 7.37-7.23 (m, 2H), 7.13-6.97 (m, 2H), 6.91 (t, J=1.9 Hz, 2H), 6.43 (t, J=1.9 Hz, 2H), 5.35 (s, 1H). 3-(1H-Pyrrol-1-yl)pyridin-2-ol was also synthesized using the procedure described above.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
59.4 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
F Grande, A Brizzi, A Garofalo, F Aiello - Tetrahedron, 2013 - Elsevier
The hitherto unknown lactone 5H-pyrrolo[1,2-a][3,1]benzoxazin-5-one and six of its substituted derivatives have been prepared by active manganese dioxide promoted oxidative …
Number of citations: 9 www.sciencedirect.com
F Grande, MA Occhiuzzi, G Ioele, G Ragno… - European Journal of …, 2018 - Elsevier
The present review lists the papers and patents dealing with the class of polycondensed heterocycles called benzopyrroloxazines published in the last decades. The survey is limited to …
Number of citations: 19 www.sciencedirect.com
J Xu, S Shi, G Liu, X Xie, J Li, AA Bolinger… - European journal of …, 2023 - Elsevier
Sirt6 activation has emerged as a promising drug target for the treatment of various human diseases, while only limited Sirt6 activators have been reported. Herein, a series of novel …
Number of citations: 5 www.sciencedirect.com
M Brindisi, S Gemma, G Alfano, G Kshirsagar… - Tetrahedron …, 2013 - Elsevier
We developed a novel and convenient stereoselective path for the preparation of pyrrolo-1,5-benzoxazepinones (PBOs). This innovative route envisaged the employment of (−)-menthol …
Number of citations: 12 www.sciencedirect.com
D Sun, H Zhang, J Gao, X Guan, X Qin… - The Journal of …, 2021 - ACS Publications
An efficacious method in which BINOL-type chiral imidodiphosphoric acid catalyzed the asymmetric [5 + 1] annulation reaction of 2-pyrrolylphenol with 1-methylindoline-2,3-dione was …
Number of citations: 1 pubs.acs.org
Y Guo, L Zhang, C Li, M Jin, Y Zhang, J Ye… - The Journal of …, 2021 - ACS Publications
We have achieved substitutional doping of ullazine with either two BO units or with one BO unit and one BN unit. The synthesis of these B-doped ullazines is straightforward, using …
Number of citations: 8 pubs.acs.org
M Maggiolini, MF Santolla, S Avino, F Aiello… - Future Medicinal …, 2015 - Future Science
Background: G-protein coupled estrogen receptor (GPER) is involved in numerous intracellular physiological and pathological events including cancer cell migration and proliferation. …
Number of citations: 36 www.future-science.com
G Campiani, T Khan, C Ulivieri, L Staiano… - European journal of …, 2022 - Elsevier
Autophagy is a lysosome dependent cell survival mechanism and is central to the maintenance of organismal homeostasis in both physiological and pathological situations. Targeting …
Number of citations: 5 www.sciencedirect.com
WD Lestari - 2023 - repositori.unsil.ac.id
WINDA DEWI LESTARI. 2023. ANALISIS MOLECULAR DOCKING POTENSI ANTIBIOTIK PADA DAUN BINAHONG (Anredera cordifolia) TERHADAP BAKTERI Propionibacterium …
Number of citations: 2 repositori.unsil.ac.id

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